molecular formula C10H11N3OS B1305707 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone CAS No. 62236-09-3

1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone

Cat. No. B1305707
CAS RN: 62236-09-3
M. Wt: 221.28 g/mol
InChI Key: FSUOZVHASSEDMX-UHFFFAOYSA-N
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Description

1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is a compound that has been studied for its various properties. It is known to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and it also inhibits the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) . It is used as a reactant in the preparation of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized compounds are characterized using UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .


Molecular Structure Analysis

The molecular structure of 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone has been studied using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX .


Chemical Reactions Analysis

The chemical reactions involving 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone have been studied. For example, the reaction of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone have been analyzed using various methods. For example, the IR spectrum, 1 H NMR spectrum, and 13 C NMR spectrum of the compound have been reported .

Scientific Research Applications

1. Antibacterial Activity

  • Application : 1,3,4-thiadiazole molecules were synthesized and their antibacterial activity was studied against various bacteria strains .
  • Method : The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
  • Results : The molecules were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .

2. Antimicrobial Agents

  • Application : A series of 1,3,4-thiadiazole derivatives were designed and synthesized as potent antimicrobial agents .
  • Method : The derivatives were synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials .
  • Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

3. Urease Inhibitory Activity

  • Application : Novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were designed, synthesized, and evaluated in vitro for their urease inhibitor activities .
  • Method : The compounds were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
  • Results : The synthesized compounds showed high activity against the urease enzyme, with IC50 values ranging from 2.85 to 5.83 µM . Compound 7j showed the greatest inhibitory activity with an IC50 of 2.85 µM .

4. Antimicrobial Agents

  • Application : A series of 1,3,4-thiadiazole derivatives were designed and synthesized as potent antimicrobial agents .
  • Method : The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
  • Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

5. Urease Inhibition

  • Application : Novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were designed, synthesized, and evaluated in vitro for their urease inhibitor activities .
  • Method : The compounds were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
  • Results : The synthesized compounds showed high activity against the urease enzyme, with IC50 values ranging from 2.85 to 5.83 µM . Compound 7j showed the greatest inhibitory activity with an IC50 of 2.85 µM .

6. Cytostatic Treatment

  • Application : In the context of cytostatic treatment, the primary objective is to induce apoptosis in tumor cells and to hinder their cell cycle progression to impede further proliferation .

Future Directions

The future directions for research on 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone could involve further evaluation of its inhibitory activity. For example, compound 7j, a derivative of 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone, has been suggested as a promising candidate for further evaluation due to its great inhibitory activity .

properties

IUPAC Name

1-(5-amino-2-phenyl-2H-1,3,4-thiadiazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-7(14)13-9(15-10(11)12-13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUOZVHASSEDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(SC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385662
Record name 1-(5-Amino-2-phenyl-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone

CAS RN

62236-09-3
Record name 1-(5-Amino-2-phenyl-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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